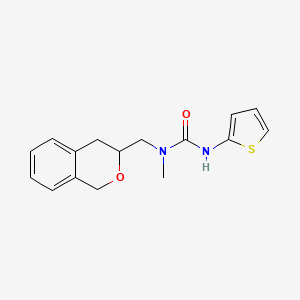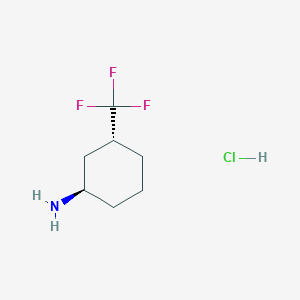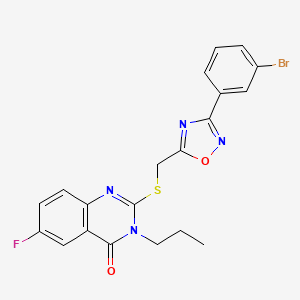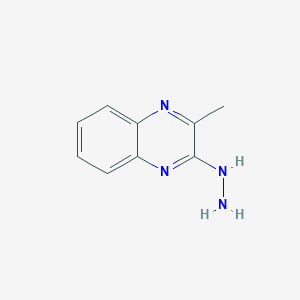![molecular formula C24H26N2O5 B2368013 ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate CAS No. 380552-20-5](/img/structure/B2368013.png)
ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate, also known as Boc-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate is not well understood. However, it is believed to inhibit the activity of Src family kinases, which play a crucial role in cell proliferation, differentiation, and survival. Src family kinases are overexpressed in many types of cancer cells, and their inhibition has been shown to have antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the activity of Src family kinases, leading to the inhibition of cell proliferation, differentiation, and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate in lab experiments include its high purity, stability, and solubility in water and organic solvents. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate in scientific research. These include the development of new drugs that target Src family kinases, the study of protein-protein interactions involving other domains, and the synthesis of new peptides and proteins that contain phenylalanine residues. Additionally, the use of this compound in combination with other compounds or therapies may enhance its antitumor effects and reduce its potential toxicity.
Synthesemethoden
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate can be synthesized using different methods, including the Schotten-Baumann reaction, the mixed anhydride method, and the Fmoc solid-phase synthesis. The Schotten-Baumann reaction involves the reaction of phenylalanine with ethyl chloroformate and sodium hydroxide, followed by the addition of 4-butoxy-3-methoxybenzaldehyde and cyanide. The mixed anhydride method involves the reaction of phenylalanine with ethyl chloroformate and N-hydroxysuccinimide, followed by the addition of 4-butoxy-3-methoxybenzaldehyde and cyanide. The Fmoc solid-phase synthesis involves the use of a resin-bound Fmoc-phenylalanine, which is coupled with ethyl cyanoacetate and 4-butoxy-3-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate has been used in various scientific research applications, including the synthesis of peptides and proteins, the study of protein-protein interactions, and the development of new drugs. It has been used as a building block in the synthesis of peptides and proteins, particularly those that contain phenylalanine residues. It has also been used in the study of protein-protein interactions, particularly those involving the SH2 domain of Src family kinases. Additionally, it has been used in the development of new drugs, particularly those that target cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-4-6-13-31-21-12-11-17(15-22(21)29-3)14-18(16-25)23(27)26-20-10-8-7-9-19(20)24(28)30-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUKWHENCQTID-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)

![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)
![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)



![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)
![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)


